Ppack - 71142-71-7

Ppack

Catalog Number: EVT-279585
CAS Number: 71142-71-7
Molecular Formula: C21H31ClN6O3
Molecular Weight: 451.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PPACK is a synthetic peptide derivative that irreversibly and specifically inhibits thrombin-mediated platelet activation by binding with high affinity to the active site of thrombin (Ki = 0.24 nM). It has been used as an anticoagulant (100 μM) and to study thrombin-mediated fibrin deposition, angiogenesis, and proinflammatory processes.
Synthesis Analysis

The synthesis of Ppack involves several methods, which can vary based on the desired properties and applications of the final product. Common techniques include:

  • Chemical Synthesis: This method typically involves a series of chemical reactions where starting materials undergo transformations to yield Ppack. Key parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity.
  • Polymerization Techniques: If Ppack is a polymeric compound, methods like radical polymerization or condensation polymerization might be employed. These processes require precise control over reaction conditions to achieve the desired molecular weight and distribution.
  • Green Chemistry Approaches: Recent trends in synthesizing compounds like Ppack emphasize sustainability. This includes using environmentally friendly solvents and catalysts, minimizing waste, and enhancing energy efficiency during synthesis.

Each method's specifics depend on the structural characteristics of Ppack, which can influence the choice of reagents and catalysts used.

Molecular Structure Analysis

Ppack's molecular structure is characterized by its unique arrangement of atoms, which contributes to its chemical behavior and physical properties. Detailed analysis often involves:

  • Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to elucidate the molecular structure. These methods provide insights into functional groups present in Ppack.
  • Crystallography: X-ray crystallography may be used to determine the three-dimensional arrangement of atoms within the molecule, revealing critical information about bond lengths and angles.
  • Computational Chemistry: Molecular modeling and simulations can predict how Ppack behaves under various conditions, providing valuable data on stability and reactivity.

Data from these analyses typically indicate specific functional groups that play vital roles in Ppack's chemical properties.

Chemical Reactions Analysis

Ppack participates in various chemical reactions that can be categorized into:

  • Substitution Reactions: These involve replacing one functional group with another, which can modify the compound's properties significantly.
  • Addition Reactions: Common in compounds with double bonds, these reactions increase molecular complexity and can lead to derivatives with enhanced functionalities.
  • Degradation Reactions: Understanding how Ppack degrades under certain conditions is essential for applications where stability is critical.

Technical parameters such as reaction conditions (temperature, solvent choice) and catalysts significantly influence these reactions' outcomes.

Mechanism of Action

The mechanism of action for Ppack varies depending on its application but generally involves:

  • Biochemical Interactions: In medicinal applications, Ppack may interact with specific biological targets (e.g., enzymes or receptors), leading to therapeutic effects. Detailed studies often utilize kinetic analysis to understand these interactions quantitatively.
  • Material Properties: In materials science, Ppack’s mechanism may involve physical interactions (e.g., adhesion or cohesion) that enhance material performance in applications like coatings or composites.

Data from these studies often include binding affinities or thermodynamic parameters that elucidate how Ppack operates at a molecular level.

Physical and Chemical Properties Analysis

Ppack exhibits a range of physical and chemical properties that are crucial for its applications:

  • Solubility: The solubility of Ppack in various solvents provides insights into its potential uses in different formulations.
  • Melting Point: The melting point is an essential parameter for understanding thermal stability.
  • Reactivity Profile: Information about how Ppack reacts under different conditions helps predict its behavior in practical applications.

These properties are typically determined through standardized testing methods such as differential scanning calorimetry for thermal analysis or solubility tests across various pH levels.

Applications

Ppack finds applications across multiple scientific domains:

  • Pharmaceuticals: Its unique properties may lead to new drug formulations or therapeutic agents targeting specific diseases.
  • Materials Science: As a polymer or additive, Ppack can enhance material properties such as strength, flexibility, or thermal stability.
  • Nanotechnology: If applicable, Ppack may play a role in developing nanomaterials with specific functionalities for electronics or catalysis.
Introduction to PPACK in Contemporary Biochemical Research

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) stands as a paradigm-shifting covalent inhibitor in serine protease research. Its unique mechanism of action—irreversible active-site modification—has established it as an indispensable tool for dissecting protease structure-function relationships and developing targeted therapeutic strategies. Unlike conventional inhibitors, PPACK’s tripeptide architecture (Phe-Pro-Arg) mirrors natural substrate specificity while its chloromethyl ketone warhead enables precise covalent engagement of catalytic residues. This duality underpins its dual utility as a mechanistic probe and a template for drug design.

Historical Context of PPACK Development in Protease Inhibition Studies

PPACK emerged in the 1980s as a solution to critical limitations of earlier serine protease inhibitors. Initial compounds like TLCK (Nα-tosyl-L-lysine chloromethyl ketone) suffered from inadequate specificity and reversible inhibition. Harmon and Jamieson’s seminal studies revealed TLCK-thrombin preparations retained ~4% residual thrombin activity due to equilibrium dynamics, rendering them unreliable for competitive binding studies [4]. In contrast, PPACK achieved complete thrombin inhibition at 15-fold molar excess with no detectable residual activity, owing to its optimized interaction with thrombin’s S1-S3 subsites:

  • P1 position: Arginine residue engages the S1 specificity pocket
  • P2 position: Proline induces optimal substrate conformation
  • P3 position: Hydrophobic phenylalanine enhances hydrophobic interactions [5]

This design yielded second-order inhibition constants (kᵢ/Kᵢ) of 1.1 × 10⁷ M⁻¹s⁻¹—approximately six orders of magnitude more potent than contemporary phosphate/phosphonate esters [5]. PPACK’s efficacy extended beyond thrombin, influencing inhibitor design for viral proteases. Its structural insights informed HIV-1 protease inhibitors where substrate analog principles were adapted to combat drug resistance, though PPACK itself targets serine rather than aspartyl proteases [6]. The compound’s capacity to form transition-state analogs was confirmed via NMR detection of active-site short strong hydrogen bonds (SSHBs), evidenced by a characteristic 18.10 ppm peak in PPACK-thrombin adducts [5].

Table 1: Kinetic Parameters of PPACK Versus Contemporary Protease Inhibitors

InhibitorTarget Enzymekᵢ/Kᵢ (M⁻¹s⁻¹)Kᵢ (M)
PPACKα-thrombin1.1 × 10⁷2.4 × 10⁻⁸
TLCKTrypsin-like proteasesNot reported~10⁻⁴
ParaoxonCholinesterases~10¹~10⁻³
Phosphonate estersThrombin~10¹~10⁻³

Data derived from biochemical assays at pH 7.0, 25°C [4] [5]

Role of PPACK in Advancing Thrombin-Targeted Research Paradigms

PPACK revolutionized thrombin research by enabling precise interrogation of thrombin’s dual roles in coagulation and signaling. Unlike non-covalent inhibitors, PPACK-thrombin retains structural integrity while being enzymatically inert, making it ideal for receptor-binding studies. Key advancements include:

  • Receptor Specificity Mapping: PPACK-thrombin selectively inhibits thrombin-induced platelet aggregation (IC₅₀ = 110 nM) without affecting ADP, collagen, or arachidonate pathways. Preincubation experiments demonstrated that PPACK-thrombin blocks cytoplasmic acidification and Ca²⁺ flux only when added before α-thrombin, revealing temporal dynamics of PAR-1 activation [4].
  • Glycoprotein Ib (GPIb) Function Analysis: In Serratia marcescens protease-treated platelets lacking GPIb, PPACK-thrombin inhibited aggregation (IC₅₀ = 1 μM) but not shape change, suggesting distinct receptors mediate these processes [4].
  • Nanoparticle Therapeutics: PPACK’s potency inspired its integration into perfluorocarbon-core nanoparticles (PPACK-NP) for atherosclerosis treatment. These nanoparticles localize to disrupted endothelial barriers, delivering PPACK without systemic anticoagulation risks. In ApoE-null mice:
  • Reduced vascular procoagulant activity (occlusion time increased from 26.1 to 48.7 minutes)
  • Decreased plaque permeability (CE-NP deposition: 0.084 vs 0.132 μl/g in controls)
  • Attenuated inflammatory signaling (prevented thrombin-induced PAR-1 cleavage and tissue factor expression) [2]

PPACK-NP exemplifies "focal pharmacotherapy"—a paradigm minimizing off-target effects by spatially constraining potent inhibitors. This approach reduced aortic arch plaque area by 20.69% while restoring endothelial barrier function, demonstrating thrombin’s pleiotropic atherogenic effects [2]. Mechanistically, PPACK-NP blocks thrombin’s cleavage of PAR-1 on human aortic endothelial cells, abolishing downstream proinflammatory cascades [2].

Table 2: Therapeutic Outcomes of PPACK-Nanoparticles in Atherosclerosis Models

ParameterSaline ControlPPACK-NPEfficacy (%)
Carotid occlusion time (min)26.1 ± 4.6348.7 ± 6.7*+86.6%
Plaque permeability (μl/g)0.122 ± 0.0110.084 ± 0.009*-31.1%
Aortic arch plaque area (%)40.24 ± 3.2131.91 ± 1.69*-20.7%
Tissue factor expression (HAECs)Induced by thrombinBlocked100% inhibition

Statistically significant (p<0.05) vs controls [2]

PPACK’s enduring impact lies in its structural templating for inhibitor design. The tripeptide backbone informed direct oral anticoagulants (DOACs) targeting thrombin exosites, while its covalent mechanism inspired protease-activated receptor (PAR) antagonists. Current research exploits PPACK’s warhead for activity-based probes (ABPs) that profile protease activity in pathological tissues, enabling precision diagnostics [5].

Properties

CAS Number

71142-71-7

Product Name

Ppack

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide

Molecular Formula

C21H31ClN6O3

Molecular Weight

451.0 g/mol

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1

InChI Key

KWPACVJPAFGBEQ-IKGGRYGDSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl

Solubility

Soluble in DMSO

Synonyms

D-Phe-Pro-Arg-chloromethyl ketone
FPR-cmk
FPRCK
FPRMeCl
Phe-Pro-Arg-CH2-Cl
Phe-Pro-Arg-CK
phenylalanyl-prolyl-arginine-chloromethyl ketone
phenylalanyl-prolyl-arginyl-chloromethane
PPACK

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.